molecular formula C11H15Cl2N5O4Pt B12724883 3-Aminotubercidindichloroplatinum(II) CAS No. 84738-88-5

3-Aminotubercidindichloroplatinum(II)

Cat. No.: B12724883
CAS No.: 84738-88-5
M. Wt: 547.3 g/mol
InChI Key: DFGLBXDHMBKLHO-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminotubercidindichloroplatinum(II) typically involves the reaction of tubercidin with platinum(II) chloride in the presence of an amine group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Tubercidin} + \text{PtCl}_2 + \text{Amine} \rightarrow \text{3-Aminotubercidindichloroplatinum(II)} ]

Industrial Production Methods

Industrial production of 3-Aminotubercidindichloroplatinum(II) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Aminotubercidindichloroplatinum(II) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

    Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or other lower oxidation states.

    Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as water, ammonia, or organic ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions often occur in aqueous or organic solvents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .

Scientific Research Applications

3-Aminotubercidindichloroplatinum(II) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminotubercidindichloroplatinum(II) involves its interaction with cellular components, particularly DNA. The compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include guanine residues in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A widely used platinum-based anticancer drug.

    Carboplatin: A platinum compound with a similar mechanism of action but reduced side effects.

    Oxaliplatin: Another platinum-based drug used in chemotherapy.

Uniqueness

3-Aminotubercidindichloroplatinum(II) is unique due to its specific ligand structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its potential for targeted delivery and reduced toxicity makes it a promising candidate for further research and development .

Properties

CAS No.

84738-88-5

Molecular Formula

C11H15Cl2N5O4Pt

Molecular Weight

547.3 g/mol

IUPAC Name

2-(3-amino-4-iminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol;platinum(2+);dichloride

InChI

InChI=1S/C11H15N5O4.2ClH.Pt/c12-9-5-1-2-15(10(5)14-4-16(9)13)11-8(19)7(18)6(3-17)20-11;;;/h1-2,4,6-8,11-12,17-19H,3,13H2;2*1H;/q;;;+2/p-2

InChI Key

DFGLBXDHMBKLHO-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C2=C1C(=N)N(C=N2)N)C3C(C(C(O3)CO)O)O.[Cl-].[Cl-].[Pt+2]

Origin of Product

United States

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